![molecular formula C29H36N3O5P B14356071 N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide CAS No. 90219-05-9](/img/structure/B14356071.png)
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is a synthetic compound that features a phosphoryl group attached to a peptide backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the phosphoryl group can influence the compound’s reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide typically involves the protection of amino acid side chains, followed by the coupling of the protected amino acids with phosphorylating agents. One common method involves the use of bis-(p-nitrobenzyl)chlorophosphate as a phosphorylating agent . The reaction conditions often require the use of organic solvents and specific temperature controls to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and phosphorylating agents under controlled conditions, ensuring high yield and purity of the final product. The use of protective groups and their subsequent removal is a critical step in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the benzyloxy groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation reactions and their effects on peptide stability.
Biology: Investigated for its potential role in modulating protein-protein interactions through phosphorylation.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts that leverage its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation sites, allowing the compound to modulate signaling pathways and enzymatic activities . This interaction can lead to changes in cellular processes, making it a valuable tool for studying phosphorylation-dependent mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide
- N-[Bis(benzyloxy)phosphoryl]-L-alanyl-L-phenylalaninamide
Uniqueness
N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the phosphoryl group This combination allows it to interact with a distinct set of molecular targets and exhibit unique reactivity compared to other phosphorylated peptides
Properties
CAS No. |
90219-05-9 |
|---|---|
Molecular Formula |
C29H36N3O5P |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[bis(phenylmethoxy)phosphorylamino]-4-methylpentanamide |
InChI |
InChI=1S/C29H36N3O5P/c1-22(2)18-27(29(34)31-26(28(30)33)19-23-12-6-3-7-13-23)32-38(35,36-20-24-14-8-4-9-15-24)37-21-25-16-10-5-11-17-25/h3-17,22,26-27H,18-21H2,1-2H3,(H2,30,33)(H,31,34)(H,32,35)/t26-,27-/m0/s1 |
InChI Key |
VBKWOFBGBQSKQO-SVBPBHIXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


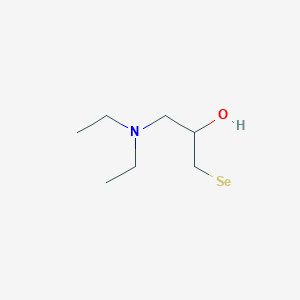
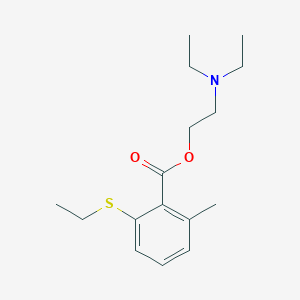
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
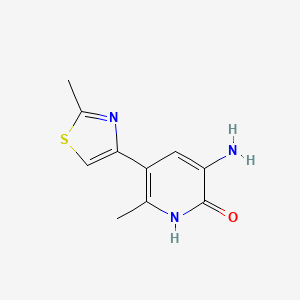
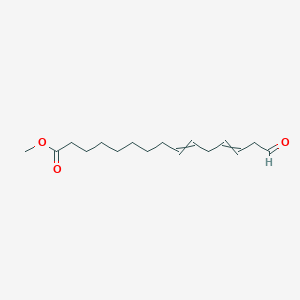
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)
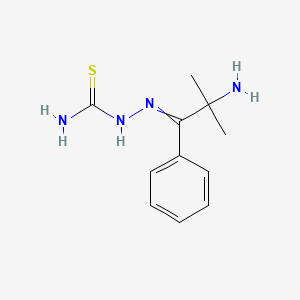
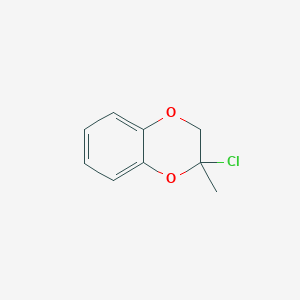
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)
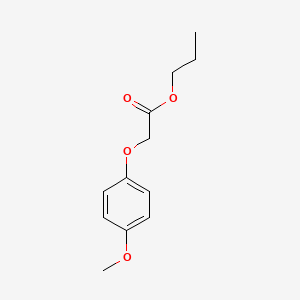
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
